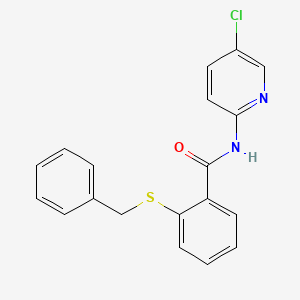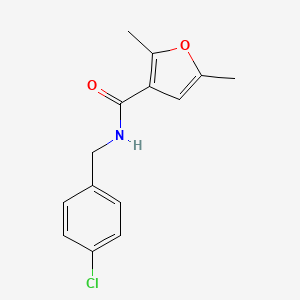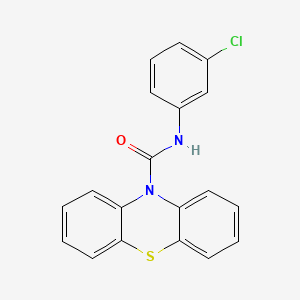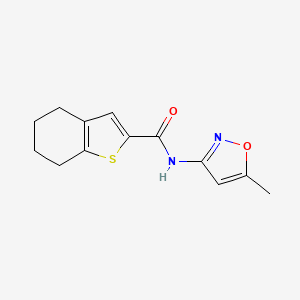
2-(benzylthio)-N-(5-chloro-2-pyridinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylthio)-N-(5-chloro-2-pyridinyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a benzamide derivative that possesses potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-(benzylthio)-N-(5-chloro-2-pyridinyl)benzamide involves the inhibition of various signaling pathways involved in inflammation and tumor growth. The compound has been shown to inhibit the activation of NF-κB and MAPK signaling pathways, both of which play a crucial role in the regulation of inflammation and tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(benzylthio)-N-(5-chloro-2-pyridinyl)benzamide have been extensively studied. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also inhibits the expression of COX-2, an enzyme involved in the production of prostaglandins, which play a crucial role in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(benzylthio)-N-(5-chloro-2-pyridinyl)benzamide in lab experiments include its potent anti-inflammatory and anti-tumor properties, its ability to inhibit various signaling pathways involved in inflammation and tumor growth, and its relatively low toxicity. However, the limitations of using the compound in lab experiments include its limited solubility in water and its potential to interact with other compounds, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 2-(benzylthio)-N-(5-chloro-2-pyridinyl)benzamide. These include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other inflammatory conditions and tumors, the exploration of its mechanism of action in more detail, and the development of more potent and selective analogs of the compound.
Conclusion:
In conclusion, 2-(benzylthio)-N-(5-chloro-2-pyridinyl)benzamide is a promising chemical compound that possesses potent anti-inflammatory and anti-tumor properties. Its mechanism of action involves the inhibition of various signaling pathways involved in inflammation and tumor growth. The compound has been extensively studied for its potential therapeutic properties and has shown promising results in various in vitro and in vivo models. However, further research is needed to fully understand its mechanism of action and to develop more potent and selective analogs of the compound.
Méthodes De Synthèse
The synthesis of 2-(benzylthio)-N-(5-chloro-2-pyridinyl)benzamide involves the reaction between 2-mercaptobenzyl chloride and 5-chloro-2-aminopyridine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzoyl chloride to obtain the final product. The purity and yield of the product can be improved by recrystallization.
Applications De Recherche Scientifique
2-(Benzylthio)-N-(5-chloro-2-pyridinyl)benzamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. The compound has been tested in various in vitro and in vivo models, demonstrating promising results in the treatment of cancer, arthritis, and other inflammatory conditions.
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-(5-chloropyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2OS/c20-15-10-11-18(21-12-15)22-19(23)16-8-4-5-9-17(16)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTDQLDXYJMYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-N-(5-chloropyridin-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide](/img/structure/B5146217.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5146225.png)


![(6,8,9-trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl phenylcarbamate](/img/structure/B5146242.png)
![N'-[(4-butylcyclohexyl)carbonyl]-4-chlorobenzohydrazide](/img/structure/B5146244.png)

![N-(3-bromophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5146263.png)

![5-acetyl-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5146278.png)
![1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5146300.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5146306.png)